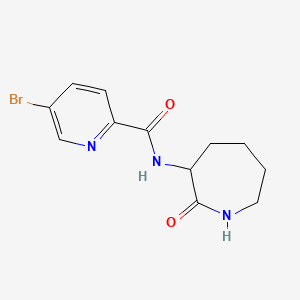![molecular formula C12H16ClN3O3 B7560192 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 2003 by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid is a JAK inhibitor, which means that it blocks the activity of Janus kinase enzymes. JAKs are involved in a variety of cellular signaling pathways, including those that are important for the immune response. By inhibiting JAK, 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid can help to reduce the production of cytokines and other inflammatory molecules, which can help to alleviate symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells, and it may also have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid for lab experiments is its specificity for JAK enzymes. Because the compound targets a specific enzyme, it can help researchers to study the role of JAK in various biological processes. However, one limitation of the compound is that it can have off-target effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of research is the use of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid in combination with other drugs for the treatment of autoimmune diseases. Finally, there is interest in studying the potential neuroprotective effects of the compound in the context of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid involves several steps, starting with the reaction of 5-chloro-2,4-dihydroxypyrimidine with isobutyraldehyde to form 5-chloro-2-isobutyrylaminopyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(5-chloro-2-isobutyrylaminopyrimidin-4-yl)acetate. After hydrolysis of the ester group and subsequent reaction with tert-butyl carbazate, 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid is obtained.
Applications De Recherche Scientifique
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been studied for its potential use in treating autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting a specific enzyme called Janus kinase (JAK), which plays a key role in the immune response. By blocking JAK, 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid can help to reduce inflammation and prevent the immune system from attacking healthy tissues.
Propriétés
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-4-8(12(18)19)15-11(17)9-7(13)5-14-10(16-9)6(2)3/h5-6,8H,4H2,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCGTGSGKXJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=NC(=NC=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)




![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)
